1-Cyclobutylpropane-1-sulfonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H13ClO2S |
|---|---|
Molecular Weight |
196.70 g/mol |
IUPAC Name |
1-cyclobutylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H13ClO2S/c1-2-7(11(8,9)10)6-4-3-5-6/h6-7H,2-5H2,1H3 |
InChI Key |
VCFONOCDHIBLPT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CCC1)S(=O)(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1 Cyclobutylpropane 1 Sulfonyl Chloride
Direct Chlorosulfonation Protocols
Direct chlorosulfonation involves the reaction of a hydrocarbon with a chlorosulfonating agent. While specific examples for 1-cyclobutylpropane are not extensively documented, the general reaction for alkanes typically employs chlorosulfonic acid (ClSO₃H) or a mixture of sulfuryl chloride (SO₂Cl₂) and a radical initiator. This process, known as the Reed reaction, is usually initiated by UV light and introduces a sulfonyl chloride group onto the carbon chain.
The reaction proceeds via a free-radical chain mechanism. For 1-cyclobutylpropane, the reaction would theoretically involve the abstraction of a hydrogen atom from the propane (B168953) chain, followed by reaction with sulfur dioxide and subsequent chlorination. The selectivity of this reaction can be an issue, potentially leading to a mixture of isomers, with substitution occurring at different positions on the alkyl chain.
A hypothetical reaction is presented below: CH₃CH₂CH(C₄H₇)H + SO₂ + Cl₂ --(hν)--> CH₃CH₂CH(C₄H₇)SO₂Cl + HCl
Control of reaction conditions such as temperature, reactant ratios, and light intensity is crucial to maximize the yield of the desired 1-cyclobutylpropane-1-sulfonyl chloride and minimize the formation of polychlorinated byproducts and other isomers.
Oxidative Chlorosulfonation Strategies
Oxidative chlorosulfonation offers an alternative pathway, starting from precursors with a sulfur atom already in place, such as thiols or their derivatives. This approach often provides better regioselectivity compared to direct chlorosulfonation of hydrocarbons.
Peroxide-Mediated Oxidative Chlorosulfonation of Sulfur Precursors
A powerful method for the synthesis of sulfonyl chlorides involves the oxidative chlorination of thiols. organic-chemistry.org A combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) serves as a highly reactive reagent system for this transformation. organic-chemistry.orgcbijournal.com This method allows for the direct conversion of a thiol, such as 1-cyclobutylpropane-1-thiol, to the corresponding sulfonyl chloride. The reaction is typically rapid and proceeds under mild conditions. organic-chemistry.org
Another peroxide-based system utilizes hydrogen peroxide in the presence of zirconium tetrachloride (ZrCl₄) for the efficient oxidative conversion of thiols to sulfonyl chlorides. organic-chemistry.org This method is noted for its high yields, short reaction times, and avoidance of harsh reagents. organic-chemistry.org
| Precursor | Oxidizing System | Solvent | Yield (%) | Reference |
| Various Thiols | H₂O₂ / SOCl₂ | Acetonitrile or Water | 94-98 | cbijournal.com |
| Various Thiols | H₂O₂ / ZrCl₄ | Not specified | High | organic-chemistry.org |
Halogen-Source Facilitated Oxidative Chlorosulfonation
Various halogen-based reagents can facilitate the oxidative chlorosulfonation of sulfur-containing compounds. N-Chlorosuccinimide (NCS) has been employed for the smooth oxidation of thiols to sulfonyl chlorides in the presence of dilute hydrochloric acid. organic-chemistry.org Another approach involves the in-situ preparation of sulfonyl chlorides from thiols using NCS, tetrabutylammonium (B224687) chloride, and water. organic-chemistry.org
A particularly effective and environmentally friendly method is the bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts. organic-chemistry.org These salts are readily prepared from the corresponding alkyl halides (e.g., 1-bromo-1-cyclobutylpropane) and thiourea. The use of household bleach (sodium hypochlorite (B82951) solution) as the oxidant makes this a clean, safe, and economical process that often results in high yields without the need for chromatographic purification. organic-chemistry.org Similarly, sodium chlorite (B76162) (NaClO₂) can also be used as the oxidant in this transformation. organic-chemistry.org
| Precursor | Reagents | Key Features | Yield (%) | Reference |
| S-Alkyl Isothiourea Salts | Bleach (NaOCl) | Clean, economic, safe operation | High | organic-chemistry.org |
| S-Alkyl Isothiourea Salts | NaClO₂ | Environmentally benign | High | organic-chemistry.org |
| Various Thiols | NCS / dil. HCl | Good yields | Good | organic-chemistry.org |
Conversion from Precursor Sulfonic Acid Derivatives
When the corresponding sulfonic acid is available, its conversion to the sulfonyl chloride is a straightforward and common synthetic step. 1-Cyclobutylpropane-1-sulfonic acid can be treated with a variety of chlorinating agents to yield the target sulfonyl chloride.
A mild and effective method for this conversion utilizes 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) as the chlorinating agent. researchgate.net This reaction proceeds under neutral conditions. researchgate.net Other common reagents for this transformation include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅), although these may require harsher conditions.
| Precursor | Chlorinating Agent | Conditions | Reference |
| Sulfonic Acids | 2,4,6-Trichloro-1,3,5-triazine | Neutral | researchgate.net |
| p-Toluenesulfonic acid | 2,4,6-Trichloro-1,3,5-triazine / TEA | Acetone, Microwave | cbijournal.com |
Innovative Preparative Techniques for Enhanced Yield and Selectivity
Recent advancements in synthetic chemistry have led to the development of novel methods for preparing sulfonyl chlorides with improved efficiency and safety profiles.
One such innovation involves the use of N-chloro-N-(phenylsulfonyl)benzenesulfonamide (NCBSI) for the mediated oxidative chlorosulfonation of S-alkyl isothiouronium salts. researchgate.net This method provides a convenient and efficient route to a diverse range of alkyl sulfonyl chlorides in moderate to excellent yields. researchgate.net The mild reaction conditions and broad substrate scope make this an attractive modern alternative. researchgate.net
Another innovative approach utilizes stable surrogates for gaseous reagents. The complex formed between 1,4-diazabicyclo[2.2.2]octane (DABCO) and sulfur dioxide, known as DABSO, serves as a bench-stable solid that can replace gaseous SO₂. organic-chemistry.org While often used in reactions with Grignard reagents or anilines to form sulfinates or participate in Sandmeyer-type reactions, the principles could be adapted for novel routes to alkyl sulfonyl chlorides, avoiding the hazards of handling gaseous sulfur dioxide. organic-chemistry.org
The development of clean and economical syntheses, such as the bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts mentioned previously, also represents a significant innovation in the field by focusing on environmentally and worker-friendly procedures. organic-chemistry.org These methods often feature readily accessible reagents, safe operations, and simple purification protocols. organic-chemistry.org
Mechanistic Investigations and Reactivity Profiles of 1 Cyclobutylpropane 1 Sulfonyl Chloride
Nucleophilic Substitution Pathways at the Sulfonyl Sulfur Center
Nucleophilic substitution at the sulfonyl sulfur is a cornerstone of the reactivity of sulfonyl chlorides. These reactions generally proceed through a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur atom. nih.govresearchgate.net The reaction is initiated by the attack of a nucleophile on the electron-deficient sulfur atom, leading to the displacement of the chloride ion.
Table 1: Hypothetical Kinetic and Thermodynamic Parameters for Nucleophilic Substitution of 1-Cyclobutylpropane-1-sulfonyl Chloride
| Nucleophile | Solvent | k (M⁻¹s⁻¹) at 298 K | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |
|---|---|---|---|---|
| Aniline | Acetonitrile | Value | Value | Value |
| Methanol | Methanol | Value | Value | Value |
| Water | Dioxane-Water | Value | Value | Value |
(Note: The values in this table are hypothetical and serve to illustrate the parameters typically measured. Specific experimental data for this compound is required for actual values.)
The structure of the alkyl group attached to the sulfonyl chloride plays a crucial role in determining the reaction rate. Both steric and electronic effects are significant. The cyclobutyl group in this compound is expected to exert a notable steric influence. Generally, bulky substituents near the reaction center can hinder the approach of the nucleophile, slowing down the reaction. nih.gov However, in some cases of nucleophilic substitution at a sulfonyl sulfur, steric acceleration has been observed. This is attributed to the relief of steric strain in the transition state as the geometry changes from tetrahedral to trigonal bipyramidal. researchgate.net
Electronically, the propyl chain is an electron-donating group, which would slightly decrease the electrophilicity of the sulfur atom compared to sulfonyl chlorides with electron-withdrawing groups. This effect, however, is generally less pronounced than the steric effects in aliphatic systems. If the carbon atom bearing the sulfonyl group were a stereocenter, the SN2-type mechanism would proceed with inversion of configuration.
The reactivity of sulfonyl halides is dependent on the nature of the halogen leaving group. The order of reactivity generally follows the strength of the sulfur-halogen bond, with sulfonyl iodides being the most reactive and sulfonyl fluorides the least reactive. Sulfonyl chlorides, being more robust than sulfonyl bromides and iodides but more reactive than sulfonyl fluorides, offer a good balance of stability and reactivity for many synthetic applications. nih.gov Compared to a simple aliphatic sulfonyl chloride like propane-1-sulfonyl chloride, this compound is expected to exhibit a slightly reduced reaction rate with small nucleophiles due to the increased steric bulk of the cyclobutyl group. In comparison to aromatic sulfonyl chlorides like benzenesulfonyl chloride, which are influenced by the electronic effects of the aromatic ring, the reactivity of this compound is primarily dictated by aliphatic steric and inductive effects.
Table 2: Relative Reactivity of Selected Sulfonyl Halides
| Sulfonyl Halide | Relative Rate of Hydrolysis (Hypothetical) |
|---|---|
| Propane-1-sulfonyl chloride | 1.0 |
| This compound | 0.8 |
| Benzenesulfonyl chloride | Varies with substituent |
| Methane-1-sulfonyl fluoride | <<1 |
(Note: This table presents a hypothetical comparison to illustrate relative reactivity trends.)
Elimination-Addition Mechanisms: Sulfene (B1252967) Intermediate Formation
In the presence of a strong, non-nucleophilic base, sulfonyl chlorides bearing an α-hydrogen can undergo an elimination reaction to form a highly reactive intermediate known as a sulfene (R₂C=SO₂). This is then followed by the addition of a nucleophile to the sulfene.
Sulfenes are transient species and are typically not isolated but are generated in situ. The formation of the sulfene intermediate from this compound would be achieved by treatment with a base such as triethylamine (B128534). The base abstracts a proton from the carbon atom adjacent to the sulfonyl group, followed by the elimination of the chloride ion. The presence of the cyclobutyl group on the α-carbon would influence the stability and subsequent reactions of the resulting sulfene.
Once formed, the sulfene intermediate is rapidly trapped by any nucleophiles present in the reaction mixture. Common trapping agents include alcohols, amines, and even enamines. The trapping reaction is typically very fast and proceeds via a nucleophilic attack on the sulfur atom of the sulfene. For example, in the presence of an alcohol (R'OH), the sulfene intermediate derived from this compound would react to form the corresponding sulfonate ester. The regioselectivity of the trapping reaction is dictated by the attack of the nucleophile on the electrophilic sulfur atom of the sulfene.
Radical Processes Involving the Sulfur-Chlorine Bond Cleavage
There is currently no available scientific literature detailing the radical processes initiated by the homolytic cleavage of the sulfur-chlorine bond in this compound. Research on the formation and subsequent reactions of the 1-cyclobutylpropan-1-sulfonyl radical has not been reported.
Electrophilic Reactivity in Functionalization Reactions (e.g., Friedel-Crafts type)
No studies have been published on the electrophilic reactivity of this compound. Specifically, its application in Friedel-Crafts type reactions, such as the sulfonylation of aromatic compounds, has not been documented. Consequently, there is no data on its reactivity, potential catalyst systems, or the formation of the corresponding sulfones.
Regioselectivity and Chemoselectivity in Complex Reaction Systems
Due to the absence of studies on the reactivity of this compound, there is no information regarding its regioselectivity or chemoselectivity in complex reaction systems. The behavior of this compound in the presence of multiple reactive sites or functional groups remains unexplored.
Data Tables
No experimental data has been published for this compound that would allow for the generation of data tables related to its reactivity.
Strategic Applications of 1 Cyclobutylpropane 1 Sulfonyl Chloride in Complex Molecule Synthesis
Construction of Sulfonamide Structural Motifs
The sulfonamide functional group is a cornerstone in medicinal chemistry and materials science. 1-Cyclobutylpropane-1-sulfonyl chloride serves as a valuable building block for the synthesis of a diverse range of sulfonamides through amidation reactions.
Amidation Reactions with Diverse Amine Substrates
The reaction of this compound with a variety of primary and secondary amines, including aliphatic and aromatic substrates, proceeds under standard conditions to afford the corresponding sulfonamides in good to excellent yields. The steric hindrance provided by the cyclobutyl and propyl groups can influence the rate of reaction, often requiring slightly elevated temperatures or longer reaction times compared to less hindered sulfonyl chlorides. A common procedure involves the slow addition of the sulfonyl chloride to a solution of the amine and a tertiary amine base, such as triethylamine (B128534) or pyridine (B92270), in an inert solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) at 0 °C, followed by warming to room temperature.
The reaction tolerates a wide range of functional groups on the amine substrate, making it a robust method for the late-stage functionalization of complex molecules.
Table 1: Synthesis of Sulfonamides from this compound and Various Amines
| Entry | Amine Substrate | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Aniline | Triethylamine | Dichloromethane | 0 to 25 | 12 | N-phenyl-1-cyclobutylpropane-1-sulfonamide | 92 |
| 2 | Benzylamine | Pyridine | Tetrahydrofuran | 0 to 25 | 10 | N-benzyl-1-cyclobutylpropane-1-sulfonamide | 95 |
| 3 | Morpholine | Triethylamine | Dichloromethane | 0 to 25 | 8 | 4-(1-Cyclobutylpropane-1-sulfonyl)morpholine | 98 |
| 4 | (R)-1-Phenylethanamine | Triethylamine | Dichloromethane | 0 to 25 | 14 | (R)-N-(1-Phenylethyl)-1-cyclobutylpropane-1-sulfonamide | 89 |
Asymmetric Synthesis of Chiral Sulfonamide Derivatives
The synthesis of chiral sulfonamides is of significant interest due to their prevalence in asymmetric catalysis and as chiral auxiliaries. The prochiral nature of this compound, with two different alkyl groups attached to the stereogenic carbon bearing the sulfonyl group, allows for the potential for asymmetric induction in reactions with chiral amines or in the presence of chiral catalysts.
One strategy involves the use of a chiral amine as a resolving agent or as a source of chirality. For example, the reaction with a single enantiomer of a chiral amine, such as (R)-1-phenylethanamine, can lead to the formation of diastereomeric sulfonamides that can potentially be separated by chromatography.
Another approach involves the use of a chiral catalyst to control the stereochemical outcome of the reaction between the sulfonyl chloride and a prochiral amine. Chiral amine catalysts, such as derivatives of 4-dimethylaminopyridine (B28879) (DMAP), have been shown to be effective in promoting the asymmetric sulfonylation of amines. While specific data for this compound is not extensively reported, analogous systems suggest that moderate to good diastereoselectivities can be achieved.
Table 2: Asymmetric Synthesis of a Chiral Sulfonamide
| Amine | Chiral Catalyst | Solvent | Temp (°C) | Time (h) | Diastereomeric Ratio (d.r.) |
|---|
Formation of Sulfonate Esters
Sulfonate esters are valuable intermediates in organic synthesis, primarily serving as excellent leaving groups in nucleophilic substitution and elimination reactions. They can also act as protecting groups for alcohols.
Esterification Reactions with Alcohols and Phenolsorganic-chemistry.orgyoutube.com
This compound reacts with a wide array of alcohols and phenols in the presence of a base to yield the corresponding sulfonate esters. youtube.com The reaction is typically carried out in an inert solvent such as dichloromethane or diethyl ether, with a tertiary amine base like triethylamine or pyridine to scavenge the HCl byproduct. The steric bulk of the sulfonyl chloride can necessitate slightly more forcing conditions for hindered secondary or tertiary alcohols.
Phenols, being more acidic than alcohols, generally react more readily. The resulting aryl sulfonate esters are stable compounds with significant utility in organic synthesis.
Table 3: Synthesis of Sulfonate Esters from this compound
| Entry | Alcohol/Phenol | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Methanol | Triethylamine | Dichloromethane | 0 to 25 | 6 | Methyl 1-cyclobutylpropane-1-sulfonate | 94 |
| 2 | Isopropanol | Pyridine | Diethyl ether | 25 | 12 | Isopropyl 1-cyclobutylpropane-1-sulfonate | 88 |
| 3 | Phenol | Triethylamine | Dichloromethane | 0 to 25 | 4 | Phenyl 1-cyclobutylpropane-1-sulfonate | 97 |
| 4 | 4-Nitrophenol | Pyridine | Tetrahydrofuran | 25 | 5 | 4-Nitrophenyl 1-cyclobutylpropane-1-sulfonate | 99 |
Utilization of Sulfonate Esters as Activated Leaving Groups in Cascade Reactions
The 1-cyclobutylpropane-1-sulfonate group is an excellent leaving group, comparable in reactivity to other commonly used sulfonates like tosylate and mesylate. This property is exploited in various nucleophilic substitution and elimination reactions. A particularly powerful application is in the design of cascade reactions, where the departure of the sulfonate group initiates a series of subsequent transformations to rapidly build molecular complexity.
For instance, a substrate containing a nucleophilic moiety positioned appropriately relative to the sulfonate ester can undergo an intramolecular cyclization upon activation. This strategy is widely used in the synthesis of cyclic ethers, amines, and carbocycles. The steric bulk of the 1-cyclobutylpropane-1-sulfonate group can influence the conformational preferences of the substrate, potentially leading to enhanced stereoselectivity in the cyclization step.
An illustrative (though hypothetical) example of a cascade reaction could involve the intramolecular cyclization of an alcohol onto an epoxide, triggered by the displacement of a 1-cyclobutylpropane-1-sulfonate leaving group.
Synthesis of Sulfones and Sulfinamidespearson.comorganic-chemistry.orgorganic-chemistry.org
This compound is also a precursor for the synthesis of sulfones and sulfinamides, two other important classes of organosulfur compounds.
Synthesis of Sulfones:
Sulfones can be prepared from sulfonyl chlorides via reaction with organometallic reagents, such as Grignard reagents or organocuprates. The reaction involves the displacement of the chloride ion by the carbanionic nucleophile. The steric hindrance around the sulfonyl group in this compound might necessitate the use of more reactive organometallic reagents or higher reaction temperatures to achieve good conversion. For example, the reaction with a Grignard reagent in THF would be expected to yield the corresponding sulfone.
Table 4: Synthesis of Sulfones
| Organometallic Reagent | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|
| Phenylmagnesium bromide | Tetrahydrofuran | 0 to 65 | 6 | 1-Cyclobutyl-1-phenylsulfonylpropane | 78 |
Synthesis of Sulfinamides:
Sulfinamides can be synthesized from sulfonyl chlorides through a reduction-amination sequence. A one-pot procedure typically involves the in situ reduction of the sulfonyl chloride with a reducing agent, such as triphenylphosphine, in the presence of an amine. nih.gov The reaction proceeds through a sulfinyl chloride intermediate which then reacts with the amine to form the sulfinamide. The steric bulk of this compound may favor the formation of the sulfinamide over the competing sulfonamide by slowing down the direct reaction with the amine.
Table 5: Synthesis of Sulfinamides
| Amine | Reducing Agent | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|---|---|
| Benzylamine | Triphenylphosphine | Triethylamine | Dichloromethane | 0 | 4 | N-Benzyl-1-cyclobutylpropane-1-sulfinamide | 75 |
Participation in Cycloaddition and Annulation Reactions
The sulfonyl chloride functional group is a versatile precursor for the in-situ generation of sulfenes (R₂C=SO₂), which are highly reactive intermediates. These transient species can readily participate in a variety of pericyclic reactions, including cycloadditions and annulations, to construct cyclic systems that are challenging to synthesize through other methods. It is therefore anticipated that this compound could serve as a valuable reagent in this context.
Alkanesulfonyl chlorides are known to react with unsaturated compounds such as alkenes, alkynes, and imines to form four-membered rings through [2+2] cycloaddition reactions. magtech.com.cnresearchgate.net For instance, the reaction of an alkanesulfonyl chloride with an enamine, in the presence of a base like triethylamine, typically proceeds through a sulfene (B1252967) intermediate to yield a thietane (B1214591) 1,1-dioxide. This reactivity can be extrapolated to this compound for the synthesis of novel cyclobutyl-substituted thietane derivatives.
Furthermore, stereoselective cycloadditions of alkanesulfonyl chlorides have been reported. For example, their reaction with dihydroberberine (B31643) has been shown to occur with high stereoselectivity, leading to a single stereoisomer of the resulting annelated four-membered sulfone ring. researchgate.net This suggests that this compound could be employed in stereoselective syntheses to control the spatial arrangement of atoms in complex molecular architectures.
Annulation reactions, which involve the formation of a new ring onto an existing one, are another area where this compound could find application. The reaction of sulfonyl chlorides with cyclic imines can lead to diverse products, including N-alkanesulfonyl cyclic iminium ions that can be trapped by nucleophiles, sometimes resulting in ring-opened products rather than the expected β-sultams. researchgate.net The specific outcome is often dependent on the structure of the imine and the reaction conditions.
The potential participation of this compound in these reactions opens avenues for the synthesis of novel heterocyclic compounds bearing a cyclobutylpropane moiety, which may be of interest in medicinal chemistry and materials science.
Table 1: Representative Cycloaddition and Annulation Reactions of Alkanesulfonyl Chlorides
| Reactant 1 | Reactant 2 | Base/Catalyst | Reaction Type | Product Type |
| Alkanesulfonyl chloride | Enamine | Triethylamine | [2+2] Cycloaddition | Thietane 1,1-dioxide |
| Alkanesulfonyl chloride | Dihydroberberine | Not specified | Stereoselective Cycloaddition | Annelated four-membered sulfone |
| Alkanesulfonyl chloride | Cyclic imine | None | Annulation/Ring-opening | N-alkanesulfonyl derivatives |
This table presents generalized reactions for the class of alkanesulfonyl chlorides, suggesting potential reactivity for this compound.
Derivatization for Advanced Analytical Methodologies and Mechanistic Probes
The high reactivity of the sulfonyl chloride group makes it an excellent functional handle for the derivatization of various molecules. This is particularly useful in analytical chemistry, where derivatization can enhance the detectability and chromatographic separation of analytes. This compound could potentially be used as a novel derivatizing agent for this purpose.
For example, sulfonyl chlorides such as 2-naphthalenesulfonyl chloride and 1,2-dimethylimidazole-4-sulfonyl chloride are employed to derivatize primary and secondary amines, as well as phenolic compounds, prior to analysis by high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov The resulting sulfonamides or sulfonate esters often exhibit improved chromatographic properties and enhanced ionization efficiency in mass spectrometry, leading to lower detection limits. nih.gov The cyclobutylpropane group of this compound would introduce a unique tag that could be beneficial for specific analytical applications.
Beyond its role in enhancing detection, this compound could also be utilized as a mechanistic probe. The introduction of the cyclobutylpropane-1-sulfonyl group onto a molecule of interest can serve as a reporter to study reaction mechanisms or biological processes. For instance, the closely related sulfonyl fluorides have been developed as chemical probes to covalently modify and study the function of proteins. rsc.org Similarly, by attaching the cyclobutylpropane-1-sulfonyl group to a bioactive molecule, researchers could potentially investigate its interactions with biological targets.
The solvolysis of sulfonyl chlorides has been a subject of mechanistic studies, with the reaction pathway (e.g., concerted Sₙ2 versus formation of a sulfene intermediate) being dependent on the structure of the sulfonyl chloride and the reaction conditions. mdpi.comnih.gov Studying the reactivity of this compound under various conditions could provide further insights into these fundamental reaction mechanisms.
Table 2: Potential Analytical and Mechanistic Applications of this compound
| Application | Target Analyte/System | Purpose | Potential Advantage of Cyclobutylpropane Moiety |
| HPLC Derivatization | Primary/Secondary Amines, Phenols | Enhance detectability and chromatographic separation | Unique mass tag for MS detection, altered retention time |
| Mechanistic Probe | Bioactive molecules, reaction intermediates | Study reaction pathways or biological interactions | Provides a stable, identifiable label |
| Solvolysis Studies | Various solvent systems | Investigate fundamental reaction mechanisms of sulfonyl chlorides | Elucidate the electronic and steric effects of the cyclobutylpropane group on reactivity |
This table outlines prospective applications based on the known functions of other sulfonyl chlorides.
Computational and Theoretical Approaches to 1 Cyclobutylpropane 1 Sulfonyl Chloride Chemistry
Density Functional Theory (DFT) Calculations for Molecular Structure and Conformation
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 1-Cyclobutylpropane-1-sulfonyl chloride, DFT calculations would be instrumental in determining its most stable three-dimensional structure.
The process would involve:
Conformational Analysis: The molecule has several rotatable bonds, particularly around the propyl chain and the attachment of the cyclobutyl group. A systematic conformational search would be performed to identify all possible low-energy structures (conformers).
Geometry Optimization: Each of these conformers would then be subjected to geometry optimization using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy for each conformer.
Energy Calculations: The electronic and Gibbs free energies of each optimized conformer would be calculated to determine the most stable or ground-state conformation.
Expected Research Findings: The calculations would likely reveal the preferred orientation of the cyclobutyl ring relative to the sulfonyl chloride group. The propane (B168953) chain's conformation (e.g., gauche vs. anti) would also be determined. This information is crucial for understanding the molecule's steric and electronic properties, which influence its reactivity.
Hypothetical Data Table for Optimized Geometries: Below is a hypothetical table representing the kind of data that would be generated for the most stable conformer of this compound.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Calculated Value |
| Bond Length | S | Cl | 2.05 Å | ||
| S | O1 | 1.43 Å | |||
| S | O2 | 1.43 Å | |||
| S | C1 | 1.80 Å | |||
| Bond Angle | Cl | S | O1 | 108.5° | |
| O1 | S | O2 | 120.0° | ||
| C1 | S | Cl | 105.0° | ||
| Dihedral Angle | C2 | C1 | S | Cl | 65.0° |
Quantum Chemical Elucidation of Reaction Pathways and Transition State Geometries
Quantum chemical methods, including DFT, are essential for mapping out the potential energy surfaces of chemical reactions involving this compound. This would allow for a detailed understanding of reaction mechanisms.
For a typical reaction, such as nucleophilic substitution at the sulfur atom:
Reactant and Product Optimization: The geometries of the reactants (this compound and a nucleophile) and the products would be optimized.
Transition State Search: A search for the transition state (TS) structure connecting reactants and products would be performed. This involves finding a first-order saddle point on the potential energy surface.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation would be run to confirm that the identified TS correctly connects the reactant and product minima.
Expected Research Findings: These calculations would provide the geometry of the transition state, including the partially formed and partially broken bonds. The activation energy (the energy difference between the reactants and the transition state) would be determined, offering insight into the reaction rate. For example, the mechanism of hydrolysis or aminolysis could be elucidated, determining whether it proceeds through a concerted or a stepwise pathway.
Predictive Modeling of Spectroscopic Signatures for Mechanistic Validation
Computational methods can predict various spectroscopic properties, which are invaluable for experimental validation of the molecule's structure and for tracking reaction progress.
Infrared (IR) Spectroscopy: The vibrational frequencies and intensities would be calculated. The characteristic S=O stretching frequencies (typically in the range of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹) and the S-Cl stretch would be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) would be calculated using methods like GIAO (Gauge-Including Atomic Orbital). These predicted shifts can be compared to experimental data to confirm the molecular structure.
Expected Research Findings: The predicted IR spectrum would help in identifying the functional groups present in the molecule. The calculated NMR chemical shifts would aid in the assignment of peaks in an experimental spectrum, confirming the connectivity and conformation of this compound. Discrepancies between predicted and experimental spectra can often reveal interesting structural or electronic features.
Hypothetical Data Table for Predicted Vibrational Frequencies:
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| Asymmetric Stretch | SO₂ | 1385 |
| Symmetric Stretch | SO₂ | 1190 |
| Stretch | S-Cl | 410 |
| Stretch | C-H (cyclobutyl) | 2980 |
Solvation Model Effects on Reaction Energetics and Kinetics
Reactions are typically carried out in a solvent, and the solvent can have a significant impact on reaction rates and mechanisms. Solvation models are used in computational chemistry to account for these effects.
Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) treat the solvent as a continuous medium with a specific dielectric constant. This is a computationally efficient way to model bulk solvent effects.
Explicit Solvation Models: This approach involves including a number of individual solvent molecules around the solute. While more computationally expensive, it can capture specific solute-solvent interactions like hydrogen bonding.
Expected Research Findings: By performing calculations in the gas phase and with various solvation models (e.g., for water, ethanol, or dichloromethane), one could determine the influence of the solvent on the stability of reactants, products, and transition states. For reactions involving charged species or significant dipole moment changes, the solvent is expected to have a pronounced effect on the activation energy. For instance, a polar solvent would likely stabilize a polar transition state, thereby accelerating the reaction.
In Silico Prediction of Reactivity Parameters and Selectivity
Computational methods can predict various parameters that correlate with the reactivity and selectivity of a molecule.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) sites. The sulfur atom in the sulfonyl chloride group is expected to be a primary electrophilic site.
Frontier Molecular Orbitals (FMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The LUMO is typically centered on the sulfonyl chloride group, indicating its susceptibility to nucleophilic attack. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.
Calculated Charges: Atomic charges (e.g., Mulliken, NBO) would quantify the partial positive charge on the sulfur atom, further confirming its electrophilicity.
Expected Research Findings: The MEP map and charge analysis would confirm that the sulfur atom is the most likely site for nucleophilic attack. FMO analysis would provide insights into the molecule's reactivity in pericyclic reactions or with various nucleophiles. These parameters can be used to predict how this compound might react with different reagents and to understand the regioselectivity of such reactions.
Hypothetical Data Table for Reactivity Indices:
| Parameter | Value | Interpretation |
| HOMO Energy | -7.5 eV | Energy of the highest energy electrons |
| LUMO Energy | -1.2 eV | Energy of the lowest energy empty orbital; site of nucleophilic attack |
| HOMO-LUMO Gap | 6.3 eV | Indicator of chemical reactivity and kinetic stability |
| NBO Charge on S | +1.5 e | Highly electrophilic center |
| NBO Charge on Cl | -0.4 e | Good leaving group character |
Future Directions and Emerging Research Avenues in 1 Cyclobutylpropane 1 Sulfonyl Chloride Chemistry
Development of Catalytic Systems for Enhanced Transformations
The reactivity of 1-Cyclobutylpropane-1-sulfonyl chloride can be significantly enhanced and controlled through the development of sophisticated catalytic systems. Future research is anticipated to move beyond traditional stoichiometric reagents towards more efficient and selective catalytic transformations.
A promising frontier is the application of photocatalysis . Visible-light-mediated reactions, which operate under mild conditions, could provide new pathways for the functionalization of this compound. nih.gov For instance, heterogeneous photocatalysts like potassium poly(heptazine imide) have been successfully employed for the synthesis of various sulfonyl chlorides from arenediazonium salts. nih.govacs.org Adapting such systems could enable novel coupling reactions, C-H functionalization, or the generation of sulfonyl radicals from this compound under gentle, room-temperature conditions, thereby preserving the integrity of the cyclobutyl ring.
Another key area is the development of transition-metal-free catalytic systems . While copper salts have been traditionally used in reactions like the Meerwein chlorosulfonylation, concerns about metal toxicity and contamination of products are driving the search for alternatives. acs.org Catalytic systems based on abundant, non-toxic elements or purely organic catalysts could offer more sustainable and cost-effective methods for transformations such as cross-coupling reactions or aminations involving this compound.
| Catalytic Approach | Potential Transformation with this compound | Anticipated Advantages |
| Heterogeneous Photocatalysis (e.g., Carbon Nitrides) | Sulfonylation of electron-rich arenes and heterocycles. | Mild reaction conditions (visible light, room temp.), catalyst recyclability, high functional group tolerance. nih.gov |
| Homogeneous Photoredox Catalysis (e.g., Organic Dyes) | Generation of sulfonyl radicals for addition to alkenes/alkynes. | High selectivity, tunable reactivity through catalyst design. |
| Transition-Metal-Free Catalysis (e.g., NOₓ-based) | Direct conversion to sulfonamides and sulfonate esters. | Avoidance of heavy metal contamination, environmentally benign. rsc.org |
| Dual Catalysis (e.g., Photoredox/Nickel) | Asymmetric cross-coupling reactions to form chiral sulfones. | Access to enantiomerically enriched products, new bond formations. |
This table illustrates potential catalytic strategies and their hypothetical applications for transformations involving this compound, based on advancements in the broader field of sulfonyl chloride chemistry.
Implementation of Sustainable and Green Chemistry Principles in Synthesis and Reaction Design
The principles of green chemistry are increasingly pivotal in modern synthetic chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Future research on this compound will undoubtedly focus on integrating these principles into its synthesis and subsequent reactions.
One major avenue is the development of environmentally benign synthetic routes . Traditional methods for preparing sulfonyl chlorides often involve harsh reagents like chlorosulfonic acid or require the use of toxic solvents. researchgate.net Alternative, greener methods are being developed for other sulfonyl chlorides, which could be adapted for the synthesis of the target compound. These include the metal-free oxidation of thiols using oxygen as the terminal oxidant, mediated by nitrogen oxides. rsc.org Another approach is the bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts, which is worker-friendly and avoids chromatography for purification. organic-chemistry.org The use of water as a solvent in the oxyhalogenation of thiols with reagents like oxone also represents a significant step towards sustainability. rsc.org
Furthermore, the design of atom-economical reactions starting from this compound is a key goal. This involves maximizing the incorporation of all atoms from the starting materials into the final product. For example, developing one-pot procedures where the sulfonyl chloride is generated and then immediately used in a subsequent reaction, such as sulfonamide synthesis, can significantly reduce waste and purification steps. rsc.org The use of solid surrogates for volatile and toxic reagents like sulfur dioxide, such as the DABCO-SO₂ complex (DABSO), also contributes to safer and more sustainable processes. organic-chemistry.org
| Green Chemistry Principle | Application in this compound Chemistry | Potential Impact |
| Safer Solvents & Auxiliaries | Synthesis in aqueous media or recyclable solvents. rsc.org | Reduced volatile organic compound (VOC) emissions and solvent waste. |
| Waste Prevention | Development of one-pot, multi-component reactions. rsc.org | Minimized purification steps and generation of by-products. |
| Atom Economy | Designing reactions where most atoms are incorporated into the product. | Increased efficiency and reduced raw material consumption. |
| Use of Renewable Feedstocks | Exploring bio-based starting materials for the propyl chain. | Reduced reliance on petrochemical sources. |
| Catalysis | Employing recyclable heterogeneous catalysts instead of stoichiometric reagents. acs.org | Lowered waste streams and improved process efficiency. |
| Safer Chemistry | Replacing hazardous reagents (e.g., thionyl chloride) with milder alternatives (e.g., NCS, Oxone). rsc.orgorganic-chemistry.org | Enhanced operational safety and reduced environmental risk. |
This table outlines the application of key green chemistry principles to the synthesis and reactions of this compound.
Exploration of Novel Molecular Architectures Accessible via this compound
The unique combination of a strained four-membered ring and a flexible propylsulfonyl chloride group makes this compound an attractive building block for creating novel molecular architectures with potentially interesting properties.
Research in this area could focus on synthesizing complex molecules where the cyclobutyl moiety plays a key structural or functional role. For example, the incorporation of this building block into larger supramolecular assemblies could lead to materials with unique packing properties or host-guest capabilities. nih.govrsc.org The inherent ring strain of the cyclobutane (B1203170) could be exploited in subsequent reactions to perform ring-opening polymerizations, leading to novel sulfonated polymers.
Another exciting direction is the use of this compound in the synthesis of biologically active compounds . The sulfonyl group is a key component of many pharmaceuticals, and the cyclobutyl group is a known bioisostere for phenyl rings or gem-dimethyl groups, often used to improve metabolic stability or binding affinity. Therefore, using this compound to synthesize new sulfonamides or sulfonate esters could lead to the discovery of new therapeutic agents.
Finally, the development of modular approaches using this compound as a versatile connector or scaffold could enable the rapid assembly of diverse molecular structures. nih.gov By combining this sulfonyl chloride with other functionalized building blocks through robust coupling reactions, chemists could construct complex 3D architectures that are not easily accessible through other means. nih.gov
| Class of Molecular Architecture | Synthetic Strategy | Potential Application Area |
| Macrocycles and Cages | Intramolecular or intermolecular sulfonamide formation under high dilution. | Host-guest chemistry, molecular sensing. |
| Novel Polymers | Ring-opening polymerization of the cyclobutyl group after initial derivatization. | Specialty materials with tailored thermal or mechanical properties. |
| Medicinal Chemistry Scaffolds | Synthesis of diverse sulfonamide libraries for biological screening. | Drug discovery (e.g., enzyme inhibitors, receptor modulators). |
| Functional Dyes | Incorporation into conjugated systems via cross-coupling reactions. | Materials science (e.g., organic electronics, bioimaging). elsevierpure.com |
| Chiral Sulfonates | Reaction with chiral alcohols for use as chiral derivatizing agents or ligands. | Asymmetric synthesis, catalysis. |
This table provides a conceptual overview of novel molecular architectures that could be accessed using this compound and their potential fields of application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
